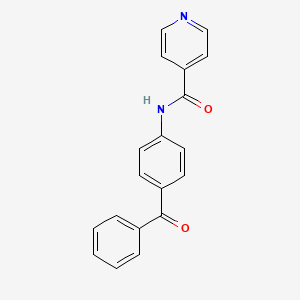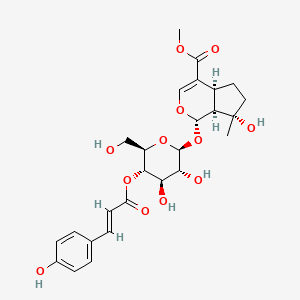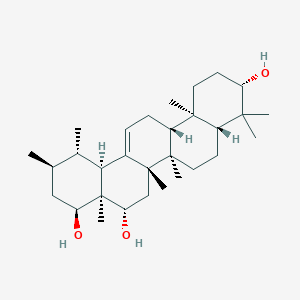
4-(4-Methylpyridin-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is characterized by a benzaldehyde moiety substituted with a 4-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpyridin-3-yl)benzaldehyde typically involves the reaction of 4-methylpyridine with benzaldehyde under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzaldehyde reacts with 4-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: 4-(4-Methylpyridin-3-yl)benzoic acid.
Reduction: 4-(4-Methylpyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making it a useful tool in studying molecular mechanisms.
Comparison with Similar Compounds
- 4-(4-Pyridinyl)benzaldehyde
- 4-(4-Fluoropyridin-3-yl)benzaldehyde
- 4-(4-Chloropyridin-3-yl)benzaldehyde
Comparison: 4-(4-Methylpyridin-3-yl)benzaldehyde is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
127406-10-4 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-6-7-14-8-13(10)12-4-2-11(9-15)3-5-12/h2-9H,1H3 |
InChI Key |
PFRBLJOVRJXDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1180613.png)
